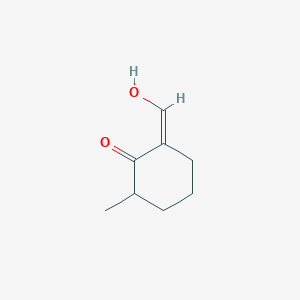
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is also known as HCCH or 2-hydroxymethylidene-6-methylcyclohexanone.
科学的研究の応用
HCCH has been studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, HCCH has been used as a building block for the synthesis of more complex molecules. In medicinal chemistry, HCCH has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, HCCH has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
作用機序
The mechanism of action of HCCH as an anti-cancer agent is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Specifically, HCCH has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
生化学的および生理学的効果
HCCH has been shown to have low toxicity in vitro and in vivo. In animal studies, HCCH was found to have no significant adverse effects on body weight, organ weight, or blood chemistry. However, further studies are needed to fully understand the biochemical and physiological effects of HCCH.
実験室実験の利点と制限
One advantage of HCCH is its moderate yield and relative ease of synthesis. However, the purity of the product can be a limitation for some experiments. Further purification steps may be necessary to achieve the desired level of purity.
将来の方向性
There are several future directions for the study of HCCH. One area of interest is the development of more efficient synthesis methods for HCCH and its derivatives. Another area of interest is the further study of HCCH as an anti-cancer agent. Specifically, more studies are needed to fully understand the mechanism of action and to optimize its efficacy and safety. Additionally, the potential applications of HCCH in material science, such as the synthesis of MOFs, warrant further investigation.
合成法
The synthesis of HCCH can be achieved through a multistep process. The starting material is 2-methylcyclohexanone, which is first converted to its enolate form using a strong base such as sodium hydride. The enolate is then reacted with formaldehyde to yield HCCH. The yield of this process is moderate, and the purity of the product can be improved through further purification steps.
特性
CAS番号 |
142179-23-5 |
|---|---|
製品名 |
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
(2Z)-2-(hydroxymethylidene)-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-6,9H,2-4H2,1H3/b7-5- |
InChIキー |
PRSLDITYOZTECZ-ALCCZGGFSA-N |
異性体SMILES |
CC1CCC/C(=C/O)/C1=O |
SMILES |
CC1CCCC(=CO)C1=O |
正規SMILES |
CC1CCCC(=CO)C1=O |
同義語 |
Cyclohexanone, 2-(hydroxymethylene)-6-methyl-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



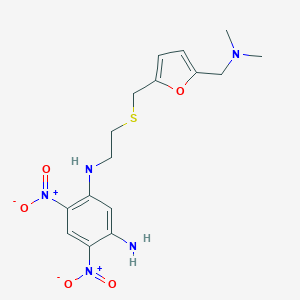
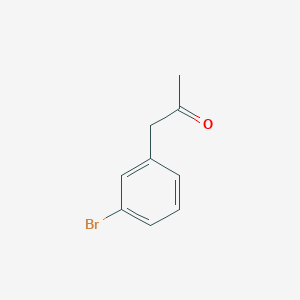

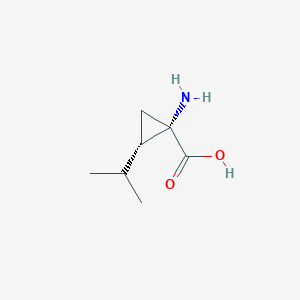
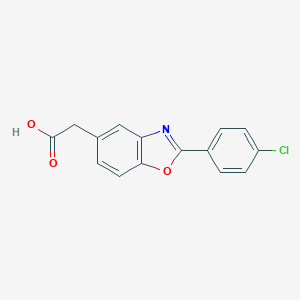
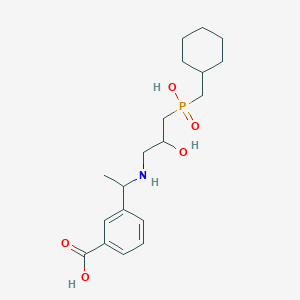
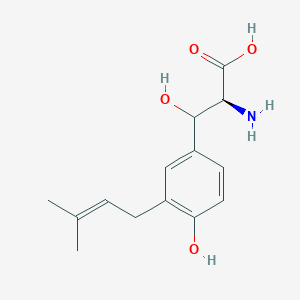
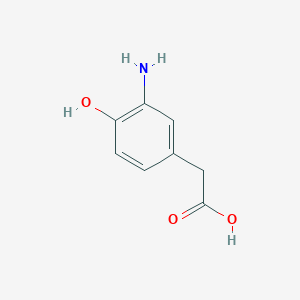
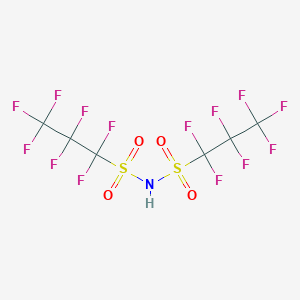
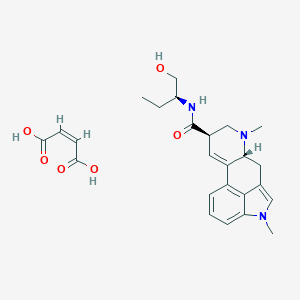
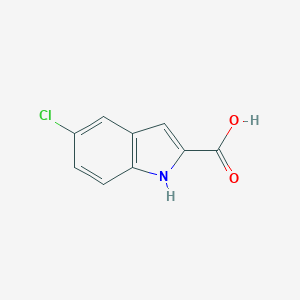
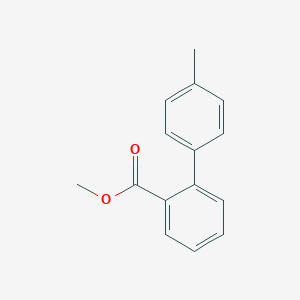
![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)
![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)